molecular formula C10H14N2O2 B1387821 N-[2-(3-aminophenoxy)ethyl]acetamide CAS No. 1171153-22-2

N-[2-(3-aminophenoxy)ethyl]acetamide

Cat. No.: B1387821
CAS No.: 1171153-22-2
M. Wt: 194.23 g/mol
InChI Key: GVNLXWVRJKGZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-aminophenoxy)ethyl]acetamide is a chemical compound with the molecular formula C10H14N2O2 It is characterized by the presence of an acetamide group attached to a phenoxyethyl chain, which in turn is linked to an amino group

Biochemical Analysis

Biochemical Properties

N-[2-(3-aminophenoxy)ethyl]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, which can be beneficial or detrimental depending on the context .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes or proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and other molecular processes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can have both immediate and long-term effects on cells, depending on the duration of exposure and the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues, leading to changes in cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can determine the compound’s effectiveness in targeting specific cellular compartments or tissues .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-aminophenoxy)ethyl]acetamide typically involves the reaction of 3-aminophenol with 2-chloroethyl acetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of 2-chloroethyl acetate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-aminophenoxy)ethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3-aminophenoxy)ethyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and protein modifications.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-aminophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxyethyl chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-aminophenoxy)ethyl]acetamide: Similar structure but with the amino group in the para position.

    N-[2-(2-aminophenoxy)ethyl]acetamide: Similar structure but with the amino group in the ortho position.

    N-[2-(3-methoxyphenoxy)ethyl]acetamide: Similar structure but with a methoxy group instead of an amino group.

Uniqueness

N-[2-(3-aminophenoxy)ethyl]acetamide is unique due to the specific positioning of the amino group, which influences its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-aminophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNLXWVRJKGZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-aminophenoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-aminophenoxy)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(3-aminophenoxy)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3-aminophenoxy)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3-aminophenoxy)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3-aminophenoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.